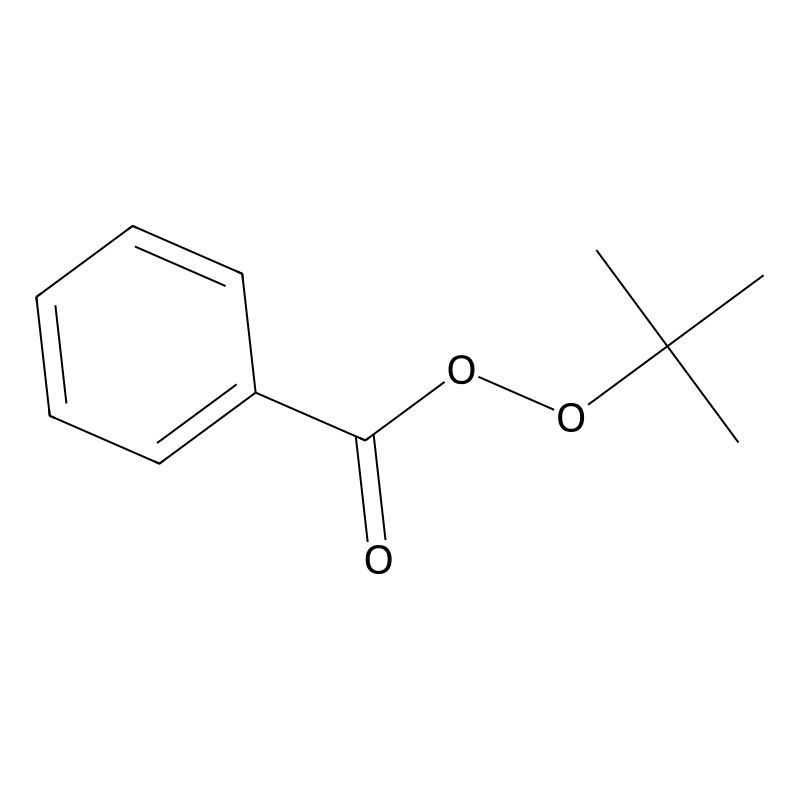

tert-Butyl peroxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 300 mg/L at 25 °C (est)

Insoluble in water

Soluble in alcohols, esters, ethers, ketones

Synonyms

Canonical SMILES

Styrene and Vinyl Chloride Polymerization

TBPB is one of the most commonly used initiators for the polymerization of unsaturated monomers like styrene and vinyl chloride []. It readily decomposes at moderate temperatures, initiating the chain reaction that leads to polymer formation [].

Curing Unsaturated Polyester Resins

TBPB plays a key role in curing unsaturated polyester resins, commonly used in various composite materials. It initiates the cross-linking process, forming a strong and durable network of polymer chains [].

Polymerization of Diverse Monomers

Beyond specific examples, TBPB demonstrates versatility in initiating the polymerization of a wide range of other monomers thanks to its efficient free radical generation []. This allows researchers to explore the synthesis and properties of various novel polymers.

Beyond Polymerization: Exploring Additional Applications

While the primary application of TBPB in scientific research lies in the realm of polymerization, ongoing research explores its potential in other areas:

Grafting Reactions

Recent studies have investigated the use of TBPB in grafting reactions, where specific functional groups are attached to existing polymer chains. This technique allows researchers to tailor the properties of existing polymers for specific applications [].

C-H Bond Functionalization

Researchers are exploring the use of TBPB in metal-free C-H bond functionalization reactions. This involves the formation of new carbon-carbon bonds through the activation of C-H bonds, opening doors for the synthesis of complex organic molecules.

Tert-Butyl peroxybenzoate is an organic compound characterized by the formula C₁₁H₁₄O₃. It is a pale yellow liquid primarily used as a radical initiator in various polymerization reactions, such as the production of low-density polyethylene from ethylene. This compound is classified as a perester, specifically an ester of peroxybenzoic acid, making it one of the most widely produced peresters in industrial applications . Tert-Butyl peroxybenzoate contains approximately 8.16% active oxygen and has a self-accelerating decomposition temperature of around 60 °C, which is critical for its safe storage and handling .

TBPB is classified as an organic peroxide due to its weak O-O bond, making it a potential explosion hazard. Here are some key safety concerns:

- Explosive: TBPB can decompose violently upon heating, shock, or contamination. It is typically stored and transported diluted with inert materials to mitigate this risk [].

- Skin irritant: Contact with TBPB can cause skin irritation and allergic reactions.

- Harmful by inhalation: Inhalation of TBPB vapors can be harmful.

- Aquatic toxicity: TBPB is toxic to aquatic organisms.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling TBPB.

- Store TBPB in a cool, well-ventilated area away from heat sources and ignition sources.

- Follow recommended handling procedures as outlined in safety data sheets (SDS).

- Polymerization Initiation: It acts as a radical initiator in free radical polymerization processes, facilitating the production of polymers like low-density polyethylene and unsaturated polyester resins .

- Allylic Oxidation: The compound can oxidize alkenes to form allylic benzoates through reactions known as Kharasch-Sosnovsky oxidation. For example, cyclohexene can be converted to 3-benzoyloxycyclohexene in the presence of copper(I) bromide .

- Benzoylation: Tert-Butyl peroxybenzoate serves as a chemoselective benzoylating agent for amines, allowing for the formation of primary, secondary, and tertiary amides under mild conditions .

The standard method for synthesizing tert-Butyl peroxybenzoate involves the acylation of tert-butyl hydroperoxide with benzoyl chloride. This reaction typically utilizes an excess of tert-butyl hydroperoxide while removing hydrogen chloride under vacuum conditions to achieve nearly quantitative yields .

Reaction Equation:

Tert-Butyl peroxybenzoate stands out due to its specific application as a radical initiator for low-temperature polymerization processes while exhibiting relatively safer handling characteristics compared to other organic peroxides .

Traditional Synthesis Routes via Acylation of tert-Butyl Hydroperoxide

The conventional synthesis of tert-butyl peroxybenzoate relies on the acylation of tert-butyl hydroperoxide with benzoyl chloride, representing the most widely established industrial route for perester production [4] [8]. This traditional approach involves a two-stage process beginning with the formation of an alkali salt intermediate followed by acylation to yield the final perester product [1] [2].

The reaction mechanism proceeds through the initial formation of tert-butyl peroxide sodium salt by treating tert-butyl hydroperoxide with sodium hydroxide solution at controlled temperatures between 15-20°C [2]. In this preparatory step, 72 grams of 10% sodium hydroxide solution (0.18 mol) is combined with 23.2 grams (0.16 mol) of 70% tert-butyl hydroperoxide under temperature-controlled conditions for approximately one hour [2]. The formation of the sodium salt intermediate is critical for subsequent acylation efficiency and overall yield optimization [1].

The acylation step involves the dropwise addition of benzoyl chloride to the pre-formed tert-butyl peroxide sodium salt at temperatures maintained between 10-15°C [2] [5]. During this phase, 24.7 grams (0.176 mol) of benzoyl chloride is introduced slowly while maintaining vigorous stirring for one hour after complete addition [2]. The reaction produces tert-butyl peroxybenzoate with yields consistently exceeding 95% and product purity levels above 99% [1] [5].

Temperature control throughout the synthesis remains paramount for achieving optimal yields and preventing decomposition of thermally sensitive peroxide intermediates [3]. Research has demonstrated that maintaining reaction temperatures below 20°C during the initial salt formation and below 15°C during acylation maximizes product formation while minimizing side reactions [2] [5].

The following data table summarizes typical reaction conditions and yields for traditional synthesis routes:

| Parameter | Optimal Range | Typical Yield (%) | Reference Conditions |

|---|---|---|---|

| Initial Temperature | 15-20°C | 98.3 | 10% NaOH solution |

| Acylation Temperature | 10-15°C | 98.15-99.4 | Benzoyl chloride addition |

| Reaction Time (Stage 1) | 1 hour | - | Salt formation |

| Reaction Time (Stage 2) | 1.5 hours | - | Acylation completion |

| Product Purity | >99% | - | After purification |

The purification process involves liquid-liquid separation followed by multiple water washing steps to remove ionic impurities and unreacted starting materials [1] [2]. After separation, the organic phase undergoes washing with purified water (30 mL portions, twice) before addition of stabilizers and drying agents [2] [5]. The final product isolation employs anhydrous magnesium sulfate for moisture removal followed by suction filtration to obtain crystalline tert-butyl peroxybenzoate [1] [2].

Alternative traditional routes have been explored using different acylating agents and reaction conditions [3]. Some methodologies employ peroxybenzoic acid directly as the acylating species, though these approaches generally result in lower yields compared to the standard benzoyl chloride route [4]. The selection of appropriate solvents and reaction media significantly influences both reaction kinetics and final product quality [8].

Continuous-Flow Microreaction Systems for Optimized Production

Continuous-flow microreaction technology represents a significant advancement in perester synthesis, offering enhanced safety, improved heat management, and superior process control compared to traditional batch methods [10] [11]. The implementation of microreactor systems for tert-butyl peroxybenzoate production addresses critical challenges associated with highly exothermic reactions and thermal sensitivity of peroxide compounds [14].

The microreactor approach employs single-channel reaction systems equipped with specialized orifice-type inserts for enhanced mass transfer between immiscible phases [10] [11]. Research has demonstrated that orifice microreactors with strategically positioned mixing elements achieve residence times as short as 1.5 seconds while maintaining yields comparable to conventional batch processes [10]. The orifice design facilitates interfacial area renewal, which is essential for ensuring adequate mass transfer in biphasic perester synthesis reactions [11].

Studies on tert-butyl peroxypivalate synthesis using similar microreactor configurations have shown space-time-yields reaching 420,000 grams per liter per hour, significantly exceeding the 190 grams per liter per hour achieved in industrial cascaded batch reactor processes [10]. These improvements result from enhanced temperature control and reduced residence time requirements in continuous-flow systems [14].

The microreactor setup consists of a reaction channel equipped with multiple orifices spaced at optimized intervals for maximum emulsification efficiency [11] [14]. Experimental data indicates that configurations using nine orifices with 5-centimeter spacing achieve optimal performance when operated at reaction temperatures between 40-50°C [10] [14]. This temperature range represents a significant process window expansion compared to traditional batch methods, which typically operate at 20°C for equivalent safety margins [14].

Temperature management in microreactor systems benefits from superior heat exchange capabilities due to high surface-area-to-volume ratios [11] [14]. The enhanced heat removal capacity allows for operation at elevated temperatures without compromising product stability or reaction selectivity [10]. Heat transfer coefficients in optimized microreactor designs reach 2358 watts per kelvin per square meter, enabling precise thermal control throughout the reaction zone [14].

The following table presents comparative performance data for microreactor versus batch synthesis:

| Process Parameter | Microreactor System | Batch Process | Improvement Factor |

|---|---|---|---|

| Space-Time-Yield (g·L⁻¹·h⁻¹) | 420,000 | 190 | 2,211× |

| Residence Time | 1.5-8 seconds | 2-4 hours | 480-960× |

| Operating Temperature | 40-50°C | 20°C | Enhanced process window |

| Heat Transfer Coefficient | 2,358 W·K⁻¹·m⁻² | <500 W·K⁻¹·m⁻² | 4.7× |

| Product Yield | 70-71% | 65-70% | Maintained/improved |

Flow chemistry applications for perester synthesis have expanded beyond traditional microreactor configurations to include specialized reactor designs for specific process requirements [12] [15]. The integration of potassium iodide-catalyzed oxidative coupling reactions in microfluidic systems has enabled metal-free synthesis routes for tert-butyl peresters from methyl arenes and tert-butyl hydroperoxide [15]. These alternative pathways offer environmental advantages through elimination of metal catalysts while maintaining acceptable product yields [15].

Scale-up considerations for continuous-flow systems involve modular reactor designs that maintain the advantageous characteristics of microreactor technology while achieving production volumes suitable for commercial applications [13]. The plug-and-produce philosophy enables flexible manufacturing approaches where multiple microreactor units operate in parallel to achieve desired production capacities [22].

Process intensification through continuous-flow technology addresses multiple operational challenges simultaneously, including improved safety through reduced inventory of hazardous intermediates, enhanced product quality through consistent reaction conditions, and increased operational flexibility through rapid startup and shutdown capabilities [11] [13].

Catalytic Mechanisms in Perester Formation

The catalytic mechanisms governing perester formation involve complex multi-step processes that determine both reaction efficiency and product selectivity [16] [17]. Understanding these mechanistic pathways is essential for optimizing synthesis conditions and developing improved catalytic systems for tert-butyl peroxybenzoate production [18] [19].

The fundamental mechanism of perester formation proceeds through nucleophilic acylation involving the attack of the hydroperoxide oxygen on the carbonyl carbon of the acylating agent [16] [21]. This process follows a typical acyl substitution mechanism where the peroxide anion acts as the nucleophile, forming a tetrahedral intermediate before elimination of the leaving group [18]. The reaction kinetics are significantly influenced by the basicity of the peroxide species and the electrophilicity of the acylating agent [16].

Mechanistic studies have revealed that the acylation process involves initial deprotonation of tert-butyl hydroperoxide to generate the corresponding alkoxide anion, which subsequently attacks the electrophilic carbonyl center [4] [8]. The formation of this nucleophilic species requires careful pH control, as excessive alkalinity can lead to competing side reactions including peroxide decomposition [16]. Research indicates that optimal pH conditions maintain sufficient basicity for deprotonation while preventing degradative pathways [19].

The role of neighboring group effects in perester formation has been investigated through studies of substituted hydroperoxides and acylating agents [20]. Electronic effects significantly influence reaction rates, with electron-withdrawing groups on the acyl component enhancing electrophilicity and increasing reaction velocity [37]. Conversely, electron-donating substituents reduce the electrophilic character of the carbonyl center, resulting in decreased acylation rates [37].

Kinetic analysis of perester formation reveals second-order reaction kinetics with respect to the concentrations of both the hydroperoxide nucleophile and the acylating electrophile [14] [40]. The activation energy for tert-butyl peroxybenzoate formation has been determined through temperature-dependent kinetic studies, yielding values of approximately 3,085 ± 1,970 joules per mole with corresponding pre-exponential factors of 2.8 ± 0.2 liters per mole per second [14].

Catalytic enhancement of perester formation can be achieved through various approaches including acid catalysis, base catalysis, and transition metal promotion [7] [15]. Potassium iodide has emerged as an effective catalyst for oxidative coupling reactions leading to perester formation, operating through radical mechanisms that bypass traditional acylation pathways [15]. This catalytic system enables metal-free synthesis conditions while maintaining competitive reaction rates [15].

The following table summarizes key mechanistic parameters for perester formation:

| Mechanistic Parameter | Value | Units | Experimental Conditions |

|---|---|---|---|

| Activation Energy | 3,085 ± 1,970 | J·mol⁻¹ | Temperature range 20-50°C |

| Pre-exponential Factor | 2.8 ± 0.2 | L·mol⁻¹·s⁻¹ | Second-order kinetics |

| Reaction Order (Hydroperoxide) | 1.0 | - | Pseudo-first-order conditions |

| Reaction Order (Acyl Chloride) | 1.0 | - | Excess hydroperoxide |

| Optimal pH Range | 8.0-9.5 | - | Sodium hydroxide buffer |

The mechanism of thermal decomposition in peresters follows distinct pathways depending on reaction conditions and molecular structure [20] [30]. Studies using alpha-methylstyrene dimer trapping techniques have elucidated the radical formation processes during thermal initiation of tert-butyl peroxybenzoate [20]. The decomposition proceeds through homolytic cleavage of the peroxide bond, generating both acyloxy and tert-butoxy radicals with different reactivity patterns [20].

Competing reaction pathways during perester formation include hydrolysis of acylating agents and oxidation of hydroperoxide starting materials [16] [18]. These side reactions can significantly reduce overall yields if not properly controlled through appropriate reaction conditions and catalyst selection [18]. The balance between productive acylation and competing processes determines the efficiency of perester synthesis protocols [16].

Industrial-Scale Process Optimization and Yield Enhancement

Industrial-scale production of tert-butyl peroxybenzoate requires comprehensive optimization strategies that address multiple operational parameters including reaction kinetics, heat management, process intensification, and economic considerations [22] [23]. Modern industrial approaches integrate advanced process control systems with innovative reactor designs to achieve maximum efficiency while maintaining stringent quality standards [24].

The optimization of industrial perester production involves systematic evaluation of reaction parameters including temperature profiles, residence time distributions, mixing intensity, and feed composition ratios [22] [23]. Studies on large-scale exothermic oxidation processes demonstrate that proper temperature control represents the most critical factor for achieving consistent product quality and operational stability [23]. Research has shown that implementing model-based control schemes enables real-time adjustment of reaction conditions to compensate for raw material quality variations while maximizing reactor throughput [22].

Heat management strategies for industrial-scale synthesis employ sophisticated cooling systems designed to handle the substantial exothermic heat generation characteristic of perester formation reactions [23]. Advanced reactor designs incorporate high-efficiency heat exchangers with heat transfer coefficients exceeding 2,000 watts per kelvin per square meter, enabling precise temperature control even during rapid heat generation phases [23]. The implementation of distributed cooling systems along reaction zones prevents hot spot formation and ensures uniform temperature distribution throughout the reactor volume [22].

Process intensification approaches for industrial perester production focus on increasing space-time yields while reducing capital and operational costs [22]. Research indicates that implementing structured catalyst packings and advanced mixing technologies can enhance mass and heat transfer rates by factors of 50% or greater compared to conventional reactor designs [22]. These improvements translate to significant reductions in reactor size requirements and associated infrastructure costs [22].

The following table presents typical industrial optimization parameters and their impact on production efficiency:

| Optimization Parameter | Baseline Value | Optimized Value | Improvement (%) | Economic Impact |

|---|---|---|---|---|

| Space-Time Yield | 190 g·L⁻¹·h⁻¹ | 285 g·L⁻¹·h⁻¹ | 50 | Reduced reactor volume |

| Energy Consumption | 100% baseline | 80% baseline | 20 | Lower operational costs |

| Raw Material Utilization | 85% | 95% | 12 | Reduced waste generation |

| Heat Transfer Efficiency | 1,200 W·K⁻¹·m⁻² | 2,000 W·K⁻¹·m⁻² | 67 | Enhanced temperature control |

| Production Cycle Time | 4 hours | 2.5 hours | 38 | Increased throughput |

Yield enhancement strategies for industrial synthesis incorporate multiple approaches including catalyst optimization, reaction condition refinement, and advanced separation technologies [22] [24]. Implementation of continuous process monitoring systems enables real-time yield optimization through automatic adjustment of key process variables based on product quality feedback [24]. These systems have demonstrated yield improvements of 15-20% compared to conventional batch processing approaches [22].

The integration of modular production concepts represents a significant advancement in industrial perester manufacturing, enabling flexible response to market demands while maintaining operational efficiency [22]. Modular reactor systems allow for rapid production changeovers and capacity adjustments without significant downtime or capital investment [22]. Research has shown that modular approaches can reduce changeover costs by up to 40% compared to traditional fixed-configuration production systems [24].

Advanced process analytics and control systems provide unprecedented visibility into reaction progress and product quality during industrial-scale synthesis [24]. Implementation of in-line spectroscopic monitoring enables immediate detection of process deviations and automatic corrective actions [22]. These systems contribute to yield consistency and product quality improvements while reducing the need for extensive offline analytical testing [24].

Economic optimization of industrial perester production considers multiple factors including raw material costs, energy consumption, waste generation, and capital utilization [22] [24]. Studies have demonstrated that systematic optimization approaches can achieve overall cost reductions of 30% or greater compared to conventional production methods [22]. These improvements result from combined effects of increased yields, reduced energy consumption, and enhanced operational efficiency [22].

The development of predictive maintenance strategies for industrial perester production equipment helps minimize unplanned downtime and maintain consistent production schedules [24]. Advanced monitoring systems track equipment performance parameters and predict maintenance requirements before failures occur [24]. Implementation of these approaches has resulted in equipment availability improvements exceeding 95% in optimized industrial facilities [22].

Physical Description

Tert-butyl peroxybenzoate, [<= 75% in solution] is a clear, colorless to slightly yellow liquid with a mild, aromatic odor. It also is stored and transported as a mixture with inert solids and as a solvent slurry, to mitigate the explosion hazard.

Tert-butyl peroxybenzoate, [technically pure] is a clear, colorless to slightly yellow liquid with a mild, aromatic odor. Also stored and transported as a mixture with inert solids and as a solvent slurry, to mitigate the explosion hazard.

Liquid

Color/Form

Colorless to slight yellow liquid

Liquid

XLogP3

Boiling Point

112 °C (decomposes)

Flash Point

93.4 °C (200.1 °F) - closed cup

>190 °F (>88 °C) - open cup

Density

1.021 g/cu cm at 25 °C

LogP

Odor

Melting Point

8.0 °C

8 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 27 of 1378 companies. For more detailed information, please visit ECHA C&L website;

Of the 21 notification(s) provided by 1351 of 1378 companies with hazard statement code(s):;

H242 (88.23%): Heating may cause a fire [Danger Self-reactive substances and mixtures;

Organic peroxides];

H315 (99.63%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (71.43%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (68.54%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (71.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H412 (45.37%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

2.3X10-2 mm Hg at 25 °C (est)

Pictograms

Flammable;Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

t-Butyl hydroperoxide + benzoyl chloride (dehydrochlorination).

REACTION OF T-BUTYL HYDROPEROXIDE WITH BENZOYL CHLORIDE (OR ANHYDRIDE) IN THE PRESENCE OF A BASE

General Manufacturing Information

Miscellaneous manufacturing

Paint and coating manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Rubber product manufacturing

Services

Benzenecarboperoxoic acid, 1,1-dimethylethyl ester: ACTIVE

Analytic Laboratory Methods

Storage Conditions

Stability Shelf Life

The physical properties of t-butyl perbenzoate are that of an intermediate fire hazard; however, other sources refer to it as a fire hazard with 8.16% active oxygen. The liquid at 99% purity showed a slow pressure rise with only 1 g of igniter; therefore, it is not a deflagration hazard. It also has a low shock or impact sensitivity.

Dates

tert-Butyl peroxybenzoate-promoted α-methylation of 1,3-dicarbonyl compounds

Songjin Guo, Qian Wang, Yan Jiang, Jin-Tao YuPMID: 25331571 DOI: 10.1021/jo502204a

Abstract

A tert-butyl peroxybenzoate (TBPB)-promoted direct α-methylation of 1,3-dicarbonyl compounds has been developed, providing α-methyl derivatives in moderate to good yields. In this procedure, TBPB plays a dual role, serving as both the methyl source and radical initiator. This work represents a key complement to the traditional α-methylation of 1,3-dicarbonyl compounds using methyl iodide.Exposure of mouse skin to organic peroxides: subchronic effects related to carcinogenic potential

Margaret Hanausek, Zbigniew Walaszek, Aurora Viaje, Michael LaBate, Erick Spears, David Farrell, Richard Henrich, Ann Tveit, Earl F Walborg Jr, Thomas J SlagaPMID: 14633658 DOI: 10.1093/carcin/bgh022

Abstract

Screening of newly synthesized organic peroxides for tumor initiating/promoting activity would be greatly facilitated if predictive methodologies could be developed using topical exposures shorter than those required for definitive tumor assessment in mouse skin models. Nine organic peroxides [benzoyl peroxide (BZP), di-t-butyl peroxide (DTBP), t-butyl peroxybenzoate (TBPB), p-t-butyl isopropylbenzene hydroperoxide (TBIBHP), cumene hydroperoxide (CHP), dicetyl peroxydicarbonate (DPD), dicumyl peroxide (DCP), methyl ethyl ketone peroxide (MEKP) and O,O-t-butyl-O-(2-ethylhexyl) monoperoxycarbonate (TBEC)] were evaluated for their ability to increase biomarkers of tumor promotion in mouse skin, i.e. sustained epidermal hyperplasia, dermal inflammation and oxidative DNA damage. Evaluations were performed using SENCAR mice exposed topically for 4 weeks. The organic peroxides varied in their effects on these biomarkers. BZP, TBPB and TBIBHP exhibited significant increases in all three biomarkers associated with tumor promoting activity, CHP produced increases only in sustained epidermal hyperplasia and dermal inflammation, MEKP and DCP produced increases only in sustained epidermal hyperplasia and TBEC produced an increase only in dermal inflammation. DTBP and DPD had no effect on the three parameters studied. TBPB and TBIBHP were selected for further examination of their ability to produce mutations in codons 12, 13 and 61 of the c-Ha-ras protooncogene, i.e. those mutations known to be involved in the initiation of mouse skin tumors, because they were the only peroxides to exhibit significant positive results in all assays except the Ha-ras mutation following 4 weeks of exposure. Evaluations were performed using SENCAR mice dosed topically for 8 or 12 weeks in a complete carcinogenesis protocol or 16 weeks in an initiation/promotion protocol using 7,12-dimethylbenz[a]anthracene, urethane, benzo[a]pyrene and N-methyl-N'-nitro-N-nitrosoguanidine as positive controls. Neither TBPB nor TBIBHP produced detectable mutations in the c-Ha-ras protooncogene, indicating that they are not likely to possess tumor initiating or complete carcinogenic activity.Evidence for the metabolism of tumor promoter organic hydroperoxides into free radicals by human carcinoma skin keratinocytes: an ESR-spin trapping study

M Athar, H Mukhtar, D R Bickers, I U Khan, B KalyanaramanPMID: 2473853 DOI: 10.1093/carcin/10.8.1499